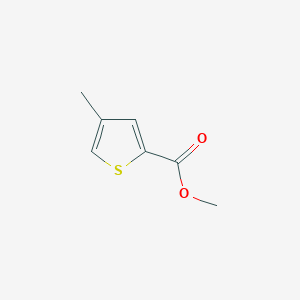

Methyl 4-methylthiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJMWNYIBNSQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380582 | |

| Record name | methyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28686-90-0 | |

| Record name | methyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-methylthiophene-2-carboxylate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 4-methylthiophene-2-carboxylate

Abstract

This compound (CAS No: 28686-90-0, Molecular Formula: C₇H₈O₂S) is a key heterocyclic building block in the development of pharmacologically active molecules and advanced materials. Its substituted thiophene scaffold is a prevalent motif in numerous approved drugs and experimental compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, designed for researchers and professionals in chemical and pharmaceutical development. We will delve into the mechanistic underpinnings of established name reactions, including the Gewald, Fiesselmann, and Paal-Knorr syntheses, and evaluate their applicability. Furthermore, we will present detailed, field-proven experimental protocols and a comparative analysis of the discussed routes to inform strategic decisions in laboratory and process chemistry settings.

Introduction to this compound

The thiophene ring is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a bioisostere for benzene rings while possessing distinct electronic properties and metabolic profiles.[1][2] this compound, featuring substitution at the 2- and 4-positions, serves as a versatile precursor for more complex molecular architectures. Its derivatives have been explored for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] The strategic synthesis of this compound is therefore of significant interest, requiring robust and scalable methods.

Retrosynthetic Analysis & Key Synthetic Strategies

The synthesis of a substituted thiophene can be approached in two primary ways: constructing the ring from acyclic precursors (cyclization) or modifying a pre-existing thiophene ring (functionalization). For this compound, cyclization strategies are particularly common and form the core of this guide.

A retrosynthetic analysis reveals several potential disconnections corresponding to well-established named reactions. The most prominent pathways involve the formation of the thiophene ring via carbon-sulfur and carbon-carbon bond formation, starting from readily available acyclic materials.

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate [4][5]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g, 10 mmol).

-

Solvent Addition: Add acetonitrile (13 mL) and heat the mixture to reflux with stirring until the solid dissolves.

-

Reagent Addition: To the refluxing solution, add hydroxylamine hydrochloride (0.69 g, 10 mmol) in one portion.

-

Reaction: Maintain the mixture at reflux for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Add diethyl ether (50 mL) to precipitate the product.

-

Purification: Filter the crude solid. The solid can be further purified by dissolving it in water, basifying with an ammonia solution, and extracting with dichloromethane. Drying the organic extracts over sodium sulfate, filtering, and evaporating the solvent yields the title compound. A typical yield is around 64%. [4][5]

Step 2: Deamination of the Aminothiophene Intermediate

With the aminothiophene in hand, the final step is the reductive deamination (removal of the amino group). A standard and effective method for this transformation is through a diazotization reaction followed by reduction of the diazonium salt.

Mechanism Rationale: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is typically unstable and is immediately treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), which reduces the diazonium group, replacing it with a hydrogen atom and liberating nitrogen gas.

Experimental Protocol: Deamination

-

Diazotization: Dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate (1.71 g, 10 mmol) in a mixture of ethanol and concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (0.76 g, 11 mmol) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

-

Reduction: Slowly add 50% hypophosphorous acid (H₃PO₂) to the reaction mixture. A vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours until gas evolution ceases.

-

Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Pathway II: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for constructing substituted thiophenes by reacting α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. [1][6]This approach builds the thiophene ring directly, offering a potentially more convergent route than the Gewald pathway.

Mechanism Rationale: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the α,β-acetylenic ester. This is followed by a second intramolecular conjugate addition (a Dieckmann-like condensation) to form a five-membered ring intermediate. [1]Subsequent elimination and tautomerization, driven by the formation of the stable aromatic ring, yield the final thiophene product. [6]

Caption: Key steps in the Fiesselmann thiophene synthesis.

Experimental Protocol: Fiesselmann Synthesis (Representative)

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve methyl thioglycolate (1.06 g, 10 mmol) in anhydrous methanol.

-

Base Addition: Cool the solution to 0 °C and add a solution of sodium methoxide in methanol (25 wt%, 11 mmol) dropwise.

-

Alkyne Addition: Add methyl but-2-ynoate (1.0 g, 10 mmol) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction by adding saturated ammonium chloride solution. Extract the mixture with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the product.

Alternative Approaches: Paal-Knorr and Hinsberg Syntheses

While the Gewald and Fiesselmann routes are highly effective, other classical methods are worth noting.

-

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. [7][8][9]For the target molecule, the required precursor would be a 1,4-diketone with appropriate methyl and ester functionalities. While robust, the synthesis of the specific 1,4-dicarbonyl precursor can sometimes be more complex than the thiophene-forming step itself, limiting its practicality. [8]

-

Hinsberg Thiophene Synthesis: This synthesis involves the reaction of an α-diketone with dialkyl thiodiacetate in the presence of a strong base. [10][11][12]Two consecutive aldol-type condensations followed by cyclization and dehydration yield the thiophene ring. [9]Similar to the Paal-Knorr synthesis, the availability of the required starting dicarbonyl compound is a key consideration.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on factors such as starting material availability, cost, scalability, and desired purity.

| Pathway | Key Precursors | Number of Steps | Advantages | Disadvantages |

| Gewald & Deamination | Ketone, Cyanoacetate, Sulfur | 2 | High versatility, readily available starting materials, well-established. [13][14] | Two-step process, use of potentially hazardous diazonium intermediates. |

| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolate | 1 | Convergent, direct formation of the thiophene ring. [1][6] | Acetylenic esters can be expensive or require separate synthesis. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | 1 | Good for polysubstituted thiophenes. [7][8] | Synthesis of the required 1,4-dicarbonyl precursor can be challenging. |

| Hinsberg Synthesis | α-Diketone, Thiodiacetate | 1 | Classic method for specific substitution patterns. [10] | Limited by the availability of the appropriate α-diketone. |

Conclusion

The synthesis of this compound can be effectively achieved through several established chemical pathways. The Gewald reaction followed by deamination offers a flexible and reliable route starting from simple precursors. For a more direct approach, the Fiesselmann synthesis provides an elegant and convergent solution, provided the requisite acetylenic ester is accessible. The choice between these methodologies will ultimately be guided by project-specific constraints, including scale, cost, and available chemical feedstocks. This guide provides the foundational knowledge and practical protocols necessary for researchers to make informed decisions and successfully synthesize this important heterocyclic intermediate.

References

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available from: [Link]

- Google Patents. US4847386A - Process for preparing thiophene derivatives.

-

Wikipedia. Fiesselmann thiophene synthesis. Available from: [Link]

-

Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

-

ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Available from: [Link]

-

Química Organica.org. Paal–Knorr synthesis of thiophene. Available from: [Link]

-

SlideShare. Synthesis of Furan and Thiophene. Available from: [Link]

-

ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Available from: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes.... Available from: [Link]

- Google Patents. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds....

-

Thieme Chemistry. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate.... Available from: [Link]

-

Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

-

ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available from: [Link]

-

ResearchGate. Hinsberg synthesis of thiophene derivatives. Available from: [Link]

-

ResearchGate. Fiesselmann-type synthesis of.... Available from: [Link]

-

ResearchGate. Fiesselmann thiophene synthesis | Request PDF. Available from: [Link]

-

Semantic Scholar. Fiesselmann thiophene synthesis. Available from: [Link]

-

YouTube. Hinsberg Thiophene synthesis. Available from: [Link]

-

YouTube. Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Available from: [Link]

-

YouTube. Synthesis Of Thiophene - Hinsberg's Procedure. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Methyl 4-methylthiophene-2-carboxylate (CAS 28686-90-0): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on Methyl 4-methylthiophene-2-carboxylate, a heterocyclic compound with significant potential as a building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. As a substituted thiophene ester, its unique electronic and structural properties make it a valuable intermediate for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectral characteristics, plausible synthetic routes, chemical reactivity, and safety protocols, synthesized from available technical data to support advanced research and development.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The presence of both a methyl group and a methyl ester group on the thiophene ring defines its reactivity and physical characteristics.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 28686-90-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₈O₂S | [1][2][3] |

| Molecular Weight | 156.20 g/mol | [1][3] |

| Canonical SMILES | CC1=CSC(=C1)C(=O)OC | [1] |

| InChIKey | YUJMWNYIBNSQPL-UHFFFAOYSA-N |[1] |

The physical properties of this compound are essential for its handling, purification, and use in reactions. Notably, the boiling point is significantly lower under vacuum, a crucial consideration for purification via distillation to avoid thermal degradation.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Density | 1.173 g/cm³ | [2][3] |

| Boiling Point | 227.2 °C at 760 mmHg84-85 °C at 2 Torr | [2][3] |

| Flash Point | 91.2 °C | [3] |

| Refractive Index | 1.531 | [3] |

| Vapor Pressure | 0.0786 mmHg at 25°C | [3] |

| LogP | 1.8431 |[3] |

Caption: 2D Structure of this compound.

Spectral Analysis and Characterization

Mass Spectrometry (MS)

Based on GC-MS data available from the NIST library, the molecule exhibits a clear molecular ion peak corresponding to its molecular weight.[1] The expected fragmentation pattern would involve:

-

Loss of the methoxy group (-OCH₃): Resulting in a fragment at m/z 125.

-

Loss of the entire methoxycarbonyl group (-COOCH₃): Leading to a fragment at m/z 97 (4-methylthienyl cation).

-

Cleavage of the ester C-O bond: Generating the 4-methylthenoyl cation at m/z 125.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

-

A singlet for the protons of the C4-methyl group, likely appearing around δ 2.2-2.4 ppm.

-

A singlet for the protons of the ester methyl group, expected further downfield around δ 3.8-3.9 ppm.

-

Two signals for the aromatic protons on the thiophene ring at positions 3 and 5. These would appear as doublets due to mutual coupling, with expected chemical shifts in the range of δ 7.0-8.0 ppm. The proton at C5 is typically deshielded by the adjacent sulfur and the ester group, placing it further downfield.

-

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule.

-

The ester carbonyl carbon (C=O) would be the most downfield signal, typically >160 ppm.

-

Four signals for the sp²-hybridized carbons of the thiophene ring (approx. δ 120-145 ppm).

-

A signal for the ester methoxy carbon (-OCH₃) around δ 51-53 ppm.

-

A signal for the ring methyl carbon (-CH₃) at the most upfield position, around δ 15-20 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically found between 1710-1730 cm⁻¹. Other key absorbances would include:

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

-

C-O stretching: Strong bands for the ester C-O single bond stretch in the 1100-1300 cm⁻¹ region.

-

C=C stretching: Aromatic ring C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Synthesis and Manufacturing Considerations

While specific literature detailing a high-yield synthesis for this compound is sparse, a plausible and logical synthetic route can be designed based on established thiophene chemistry. The primary challenge in synthesizing this molecule is achieving the desired 1,2,4-substitution pattern with high regioselectivity. A hypothetical, multi-step workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Detailed Hypothetical Protocol

This protocol is conceptual and requires laboratory optimization.

Step 1: Regioselective Bromination of 3-Methylthiophene.

-

Rationale: The methyl group at C3 directs electrophilic substitution primarily to the C2 and C5 positions. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF can favor monobromination at the more reactive C2 position.

-

Procedure: To a solution of 3-methylthiophene in DMF at 0°C, slowly add one equivalent of NBS. Allow the reaction to stir at room temperature until TLC analysis indicates full consumption of the starting material. Quench with water and extract with an organic solvent. Purify via column chromatography to isolate 2-bromo-3-methylthiophene.

Step 2: Directed Formylation.

-

Rationale: The bromine atom at C2 is used to direct metallation to the adjacent C5 position. n-Butyllithium (n-BuLi) at low temperatures performs a lithium-halogen exchange, which is then quenched with an electrophile (DMF) to install a formyl group.

-

Procedure: Dissolve 2-bromo-3-methylthiophene in anhydrous THF and cool to -78°C under an inert atmosphere. Add one equivalent of n-BuLi dropwise. After stirring for 1 hour, add an excess of DMF. Allow the mixture to warm to room temperature, then quench with dilute HCl. Extract and purify to yield 2-bromo-3-methyl-5-formylthiophene. Note: This step is proposed as a way to functionalize the 5-position, which will become the 2-position after subsequent steps.

Step 3 & 4: Oxidation and Reductive Debromination.

-

Rationale: The aldehyde is oxidized to a carboxylic acid. A subsequent reductive debromination step removes the bromine atom, yielding the desired carboxylic acid precursor. This two-step sequence effectively repositions the functional groups.

-

Procedure: Oxidize the aldehyde using a standard oxidant like potassium permanganate. After workup, the crude carboxylic acid is treated with zinc dust in acetic acid to effect the reductive removal of the bromine atom, yielding 4-methylthiophene-2-carboxylic acid.

Step 5: Fischer Esterification.

-

Rationale: This is a classic and reliable method for converting a carboxylic acid to a methyl ester.

-

Procedure: Reflux the 4-methylthiophene-2-carboxylic acid in an excess of methanol with a catalytic amount of concentrated sulfuric acid. After the reaction is complete, neutralize the acid, remove the excess methanol under reduced pressure, and extract the product. Purify by vacuum distillation.

Chemical Reactivity and Potential Applications

The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile intermediate.

Caption: Key reactivity pathways for this compound.

-

Ester Group Modifications: The ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives. It can also be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Thiophene Ring Reactivity: The thiophene ring can undergo electrophilic aromatic substitution. The most activated position for substitution is C5, due to the directing effects of the sulfur atom and the methyl group. This allows for the introduction of halogens, nitro groups, or acyl groups.

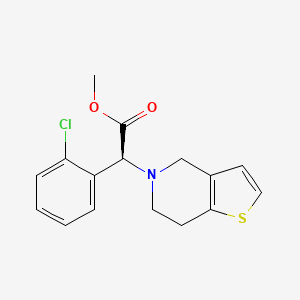

-

Role as a Synthetic Intermediate: While this specific isomer is not as widely cited as its 3-amino counterpart (a key precursor to the local anesthetic Articaine[4][5]), its structural motif is highly relevant. Thiophenecarboxylates are integral components in a range of biologically active molecules, including anti-inflammatory agents, insecticides, and kinase inhibitors.[6][7] This compound serves as a valuable scaffold for introducing the 4-methylthiophene-2-carbonyl moiety into larger molecules during drug discovery and materials science research.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

Table 3: GHS Hazard Information

| Hazard Class | Statement | Source |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |[1] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8][10]

Conclusion

This compound (CAS 28686-90-0) is a valuable heterocyclic building block with well-defined physicochemical properties. While detailed synthetic and reactivity studies on this specific isomer are not extensively published, its structure allows for predictable chemical behavior and the design of logical synthetic strategies. Its potential lies in its utility as an intermediate for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science, where the thiophene scaffold is of enduring importance. Proper adherence to safety protocols is essential when handling this compound.

References

-

MOLBASE Encyclopedia. (n.d.). This compound|28686-90-0. Retrieved from Molbase. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Eastfine. (n.d.). 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer. Retrieved from [Link]

-

Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Methyl 4-Methyl-thiophene-2-carboxylate. Retrieved from [Link]

- Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.

-

ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[ATR-IR]. Retrieved from [Link]

-

Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes.... Retrieved from [Link]

-

IUCr. (2010). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

Sources

- 1. This compound | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 28686-90-0 [m.chemicalbook.com]

- 3. m.molbase.com [m.molbase.com]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]

- 5. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 6. chemixl.com [chemixl.com]

- 7. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-METHYLTHIOPHENE-2-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 4-methylthiophene-2-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 4-methylthiophene-2-carboxylate (C₇H₈O₂S), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines the analysis of available mass spectrometry data with robust predictions for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions are grounded in the fundamental principles of spectroscopy and supported by comparative data from structurally analogous thiophene derivatives, offering a reliable reference for scientists working with this and similar compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a methyl group. This substitution pattern dictates the key features of its spectroscopic signatures.

Molecular Structure:

Caption: Chemical structure of this compound.

This guide will systematically detail the expected and observed data from Mass Spectrometry (MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The analysis of this spectrum provides valuable information about the compound's molecular weight and fragmentation pattern.

Data Summary:

| Feature | Value | Source |

| Molecular Formula | C₇H₈O₂S | [1] |

| Molecular Weight | 156.20 g/mol | [1] |

| NIST Number | 411609 | [1] |

| Major Fragments (m/z) | 156 (M+), 125, 97 | [1] |

Interpretation of the Mass Spectrum:

The mass spectrum is characterized by a prominent molecular ion peak (M+) at m/z = 156, consistent with the molecular formula C₇H₈O₂S. The fragmentation pattern is typical for methyl esters of aromatic carboxylic acids.

-

m/z = 125: This significant fragment corresponds to the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This is a characteristic fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.

-

m/z = 97: This fragment likely arises from the subsequent loss of a carbon monoxide molecule (CO, 28 Da) from the acylium ion at m/z 125. This fragmentation is common for acylium ions.

Caption: Proposed mass spectral fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two singlets for the methyl groups and two doublets for the thiophene ring protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6-7.8 | d | 1H | H-5 | The proton at the 5-position is deshielded by the adjacent sulfur atom and the electron-withdrawing carboxylate group. It will appear as a doublet due to coupling with H-3. |

| ~ 7.0-7.2 | d | 1H | H-3 | The proton at the 3-position is less deshielded than H-5. It will appear as a doublet due to coupling with H-5. |

| ~ 3.8-3.9 | s | 3H | -OCH₃ | The chemical shift is characteristic of a methyl ester. |

| ~ 2.2-2.4 | s | 3H | -CH₃ | The chemical shift is typical for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 162-164 | C=O | The carbonyl carbon of the ester group is highly deshielded. |

| ~ 140-145 | C-4 | The carbon bearing the methyl group. |

| ~ 130-135 | C-2 | The carbon attached to the carboxylate group. |

| ~ 128-132 | C-5 | The protonated carbon adjacent to the sulfur atom. |

| ~ 125-128 | C-3 | The other protonated carbon on the thiophene ring. |

| ~ 51-53 | -OCH₃ | The carbon of the methyl ester. |

| ~ 15-17 | -CH₃ | The carbon of the methyl group on the thiophene ring. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be predicted by considering the characteristic absorption frequencies of its functional groups and the substitution pattern of the thiophene ring.[9][10][11]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Weak-Medium | C-H stretching (aromatic) |

| ~ 2950 | Medium | C-H stretching (aliphatic -CH₃) |

| ~ 1720-1730 | Strong | C=O stretching (ester) |

| ~ 1500-1600 | Medium | C=C stretching (thiophene ring) |

| ~ 1250-1300 | Strong | C-O stretching (ester) |

| ~ 800-900 | Medium-Strong | C-H out-of-plane bending (2,4-disubstituted thiophene) |

The strong absorption band around 1720-1730 cm⁻¹ due to the carbonyl stretch of the ester is a key diagnostic feature. The pattern of C-H out-of-plane bending bands in the 800-900 cm⁻¹ region can provide confirmatory evidence for the 2,4-disubstitution pattern of the thiophene ring.[9][12]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

Workflow for Acquiring ¹H and ¹³C NMR Spectra:

Caption: Generalized workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction.

-

Spectral Analysis: Calibrate the chemical shift scale using the TMS signal (0 ppm). Integrate the signals in the ¹H spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the peaks in the ¹³C spectrum based on their chemical shifts and comparison with predicted values.

IR Spectroscopy

Protocol for FT-IR Analysis:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Background Spectrum: Record a background spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Setup: Set up the gas chromatograph with an appropriate capillary column (e.g., a non-polar column like DB-5ms). Set the temperature program for the GC oven to ensure good separation of the analyte from the solvent and any impurities. Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-300).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition: The separated components eluting from the GC column will be introduced into the mass spectrometer, ionized (typically by electron impact), and their mass-to-charge ratios detected.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound. By combining the analysis of experimental mass spectrometry data with well-founded predictions for NMR and IR spectroscopy, a comprehensive understanding of the compound's spectral properties is achieved. The provided protocols offer practical guidance for researchers to obtain and interpret their own spectroscopic data for this and related thiophene derivatives, thereby supporting advancements in drug development and materials science.

References

Sources

- 1. This compound | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. ac1.hhu.de [ac1.hhu.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

"Methyl 4-methylthiophene-2-carboxylate" molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-methylthiophene-2-carboxylate

Introduction

This compound is a substituted thiophene derivative with significant interest in medicinal chemistry and materials science. As a key building block, its three-dimensional structure and conformational preferences play a pivotal role in determining its reactivity, intermolecular interactions, and ultimately, its biological activity and material properties. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon both experimental crystallographic data and theoretical computational studies.

Molecular Structure: A Hybrid of Planarity and Flexibility

The molecular structure of this compound is characterized by a planar thiophene ring substituted with a methyl group at the 4-position and a methyl carboxylate group at the 2-position. The inherent aromaticity of the thiophene ring dictates a largely planar geometry for the core structure. However, the rotational freedom of the ester group introduces conformational flexibility, which is a critical determinant of its interaction with biological targets and its packing in the solid state.

X-ray Crystallographic Analysis: The Solid-State Conformation

X-ray crystallography provides definitive evidence for the solid-state conformation of this compound. Studies have revealed that in the crystalline form, the molecule adopts a largely planar conformation. The thiophene ring, as expected, is planar, and the atoms of the methyl carboxylate group lie nearly in the same plane as the ring.

Table 1: Key Geometric Parameters from X-ray Crystallography

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S1-C2 | 1.715 | C5-S1-C2 | 92.3 |

| C2-C3 | 1.380 | S1-C2-C3 | 111.8 |

| C3-C4 | 1.435 | C2-C3-C4 | 112.5 |

| C4-C5 | 1.373 | C3-C4-C5 | 112.2 |

| C5-S1 | 1.708 | C4-C5-S1 | 111.2 |

| C2-C6 | 1.478 | S1-C2-C6 | 119.3 |

| C6-O1 | 1.204 | C3-C2-C6 | 128.9 |

| C6-O2 | 1.332 | O1-C6-O2 | 123.5 |

| O2-C7 | 1.447 | C2-C6-O2 | 112.3 |

| C4-C8 | 1.501 | C3-C4-C8 | 125.1 |

| C5-C4-C8 | 122.7 | ||

| Torsion Angles | |||

| S1-C2-C6-O1 | -4.3 | ||

| S1-C2-C6-O2 | 175.4 | ||

| C3-C2-C6-O1 | 176.1 | ||

| C3-C2-C6-O2 | -4.2 |

Data synthesized from representative crystallographic information.

The small torsion angles involving the ester group and the thiophene ring indicate a strong preference for a coplanar arrangement in the solid state. This planarity is likely favored by crystal packing forces and potential intermolecular interactions.

Spectroscopic Characterization

Spectroscopic techniques provide further insight into the molecular structure and electronic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are consistent with the proposed structure, showing characteristic shifts for the thiophene ring protons and carbons, as well as the methyl and methoxy groups. The coupling constants between the ring protons are indicative of the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1710-1730 cm-1. The position of this band can be sensitive to the electronic environment and conformation.

Conformational Analysis: The Dynamics of the Ester Group

While the solid-state structure is planar, the conformation in solution and in the gas phase can be more dynamic. The primary conformational flexibility arises from the rotation around the C2-C6 single bond, which connects the ester group to the thiophene ring.

Computational Modeling: Exploring the Potential Energy Surface

Computational chemistry provides a powerful tool to investigate the conformational preferences of molecules. Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface associated with the rotation of the ester group.

The key dihedral angle to consider is the S1-C2-C6-O1 torsion angle, which defines the orientation of the carbonyl group relative to the thiophene ring. Two primary planar conformations are possible:

-

syn-conformer: The carbonyl oxygen (O1) is oriented towards the sulfur atom of the thiophene ring.

-

anti-conformer: The carbonyl oxygen (O1) is oriented away from the sulfur atom.

Computational studies have shown that the syn-conformer is the more stable of the two, with a lower calculated energy. The energy barrier for rotation between the syn and anti conformers is relatively low, suggesting that both conformations may be populated at room temperature in solution.

Caption: Conformational interconversion of the ester group.

Experimental Protocols: A Guide to Characterization

Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solution of this compound in an appropriate solvent (e.g., ethanol, hexane).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of angles.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and angles.

Computational Conformational Analysis

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a suitable level of theory (e.g., DFT with a basis set like 6-311++G(d,p)) to find the minimum energy conformation.

-

Conformational Search: A systematic or stochastic conformational search is performed by rotating the C2-C6 bond to identify all low-energy conformers.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data.

Caption: Computational workflow for conformational analysis.

Implications for Drug Development and Materials Science

The preference for a planar syn-conformation has significant implications for the rational design of molecules incorporating the this compound scaffold.

-

Drug Design: The defined conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. The orientation of the carbonyl oxygen and the methyl ester can influence hydrogen bonding and other non-covalent interactions within a binding pocket.

-

Materials Science: The planarity of the molecule can facilitate π-π stacking interactions in the solid state, influencing the electronic properties of organic materials. Understanding the preferred packing motifs is crucial for designing materials with desired charge transport characteristics.

Conclusion

The molecular structure and conformational landscape of this compound are well-characterized by a combination of experimental and computational techniques. The molecule exhibits a strong preference for a planar syn-conformation, particularly in the solid state. While the rotational barrier of the ester group is relatively low, this conformational preference is a key feature that governs its intermolecular interactions and, consequently, its application in various scientific fields. A thorough understanding of these structural nuances is essential for the effective utilization of this versatile chemical building block.

References

Biological activity of thiophene-2-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of Thiophene-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring, a sulfur-containing five-membered heterocycle, is recognized in medicinal chemistry as a "privileged scaffold." Its isosteric relationship with the benzene ring, coupled with its unique electronic properties and synthetic accessibility, has made it a cornerstone in the design of novel therapeutics.[1][2] This guide focuses specifically on derivatives of thiophene-2-carboxylate, a subclass that has demonstrated a remarkable breadth of biological activities. From combating multidrug-resistant microbes to inducing apoptosis in cancer cells and modulating inflammatory pathways, these compounds represent a rich source of potential drug candidates.[1] This document serves as a technical resource for professionals in drug discovery, providing an in-depth analysis of the primary biological activities, the underlying mechanisms of action, validated experimental protocols for their evaluation, and quantitative data to guide future research and development efforts.

Antimicrobial Activity: A Scaffold to Combat Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents. Thiophene-2-carboxylate derivatives have emerged as a promising class of compounds with significant activity against a wide spectrum of bacteria and fungi.[1][3]

Mechanistic Insights: Beyond Simple Bacteriostasis

The antimicrobial action of thiophene derivatives is often multifaceted. Studies have shown that certain derivatives exert a bactericidal effect by compromising the integrity of the microbial cell membrane.[3][4] This increased membrane permeabilization leads to a loss of essential cellular components and ultimately, cell death. Docking studies suggest that these compounds may have a strong binding affinity for outer membrane proteins, such as CarO1 and OmpW in Gram-negative bacteria, potentially disrupting their function and contributing to the observed antimicrobial effects.[3][4] This mechanism is particularly valuable as it can be effective against resistant strains that have developed efflux pumps or target-site modifications to evade traditional antibiotics.

Quantitative Assessment of Antimicrobial Potency

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth. The data below, collated from various studies, illustrates the potency of different thiophene derivatives against both reference and clinically relevant multidrug-resistant strains.

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| Thiophene-2-Carboxylic Acid Thioureides | Gram-negative clinical strains | 31.25 - 250 | |

| Thiophene-2-Carboxylic Acid Thioureides | Candida albicans | 31.25 - 62.5 | |

| Thiophene-2-Carboxylic Acid Thioureides | Bacillus subtilis | 7.8 - 125 | |

| Thiophene-2-Carboxylic Acid Thioureides | MDR Staphylococcus aureus | 125 - 500 | |

| Substituted Thiophene Derivatives | Colistin-Resistant A. baumannii | 16 - 32 | [3][4] |

| Substituted Thiophene Derivatives | Colistin-Resistant E. coli | 8 - 32 | [3][4] |

| Spiro–indoline–oxadiazole Derivative | Clostridium difficile | 2 - 4 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial activity.[5] The choice of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under conditions suitable for microbial growth. The MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The choice of solvent is critical; it must solubilize the compound without exhibiting antimicrobial activity at the concentrations used.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This creates a gradient of compound concentrations across the plate.

-

Inoculum Preparation: Culture the target microorganism overnight. Dilute the culture to achieve a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). This standardization is crucial for reproducibility.

-

Inoculation: Add a precise volume of the standardized inoculum to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungi.

-

Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration where no turbidity (i.e., no growth) is observed. The results can also be read using a plate reader measuring absorbance at 600 nm.

Workflow Visualization: MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Properties: Targeting Malignant Proliferation

The thiophene scaffold is prevalent in a number of approved and investigational anticancer agents.[6] Thiophene-2-carboxylate derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of the breast, liver, colon, and leukemia.[7][8]

Diverse Mechanisms of Action

The anticancer efficacy of these derivatives stems from their ability to interfere with multiple, critical cellular pathways.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Certain thiophene carboxamides have been shown to activate the intrinsic apoptotic pathway by suppressing anti-apoptotic proteins like Bcl-2 and activating executioner caspases, such as caspase-3, -8, and -9.[7] This activation leads to the systematic dismantling of the cancer cell.

-

Enzyme Inhibition: Many cellular signaling pathways that drive cancer proliferation are regulated by enzymes. Thiophene derivatives have been identified as inhibitors of key enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in cancer cell growth and metabolism.[7][8]

-

Microtubule Disruption: Some derivatives function as biomimetics of known anticancer drugs like Combretastatin A-4 (CA-4), which inhibit the polymerization of tubulin.[2][9] This disruption of the microtubule cytoskeleton arrests the cell cycle in the G2/M phase, preventing cell division and leading to cell death.

Visualizing the Apoptotic Pathway

Caption: Apoptosis induction by a thiophene-2-carboxamide derivative.

Quantitative Data: In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The half-maximal inhibitory concentration (IC50) values derived from this assay are a standard measure of a compound's cytotoxicity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| MB-D2 (Thiophene Carboxamide) | A375 (Melanoma) | Highly Cytotoxic | [7] |

| Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [2][9] |

| Compound 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | [2][9] |

| Compound 5b | MCF-7 (Breast Cancer) | 0.09 | [8] |

| Compound 5c | HepG2 (Hepatocellular Carcinoma) | 0.72 | [8] |

| Thienopyrimidine 3b | PC-3 (Prostate Cancer) | 2.15 | [10] |

| Thienopyrimidine 3b | HepG2 (Hepatocellular Carcinoma) | 3.105 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). The optimal seeding density must be determined for each cell line to ensure logarithmic growth during the experiment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the cells with the compound for a specified period (typically 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[11][12][13]

Mechanism of Action: COX/LOX Inhibition and Beyond

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Many thiophene-2-carboxylate derivatives exert their anti-inflammatory effects through this well-established pathway.[13][14] Some also show inhibitory activity against lipoxygenase (LOX), another key enzyme in the arachidonic acid cascade.[14]

More recently, novel mechanisms have been identified. For instance, a series of 4-amide-thiophene-2-carboxyl derivatives were discovered to be highly potent antagonists of the P2Y14 receptor, a target implicated in inflammatory bowel disease (IBD).[15] The lead compound from this series showed remarkable anti-IBD effects in a mouse colitis model, highlighting the potential for developing highly targeted anti-inflammatory therapies from this scaffold.[15]

Visualizing the Arachidonic Acid Cascade

Caption: Inhibition of COX/LOX enzymes by thiophene derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[2][12]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats. Allow them to acclimate to the laboratory environment for at least one week.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug like Ibuprofen, and test compound groups). Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the thiophene derivative or standard drug (typically via oral gavage or intraperitoneal injection) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticonvulsant Activity: A Scaffold for Neurological Therapeutics

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. Thiophene derivatives have shown significant promise in preclinical seizure models.[16][17][18]

Screening Models and Efficacy

The anticonvulsant potential of compounds is typically assessed using a battery of standardized rodent models that represent different seizure types.

-

Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemoconvulsant model is effective for identifying compounds that can treat absence seizures.

-

6 Hz Psychomotor Seizure Test: This model is considered a more therapy-resistant seizure model, and compounds active in this test may have a broader spectrum of clinical efficacy.[16][17]

Several series of thiophene derivatives, including pyrrolidine-2,5-diones bearing a thiophene moiety, have demonstrated potent, broad-spectrum activity across these models, indicating their potential as lead structures for new AEDs.[17][18]

Experimental Workflow: Preclinical Anticonvulsant Screening

Caption: Workflow for preclinical screening of anticonvulsant compounds.

Conclusion and Future Perspectives

Thiophene-2-carboxylate and its related derivatives constitute a versatile and highly valuable scaffold in modern medicinal chemistry. The extensive body of research highlighted in this guide confirms their significant potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. The synthetic tractability of the thiophene core allows for extensive structural modifications, enabling chemists to perform detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating more novel mechanisms of action, exploring synergistic combinations with existing drugs, and advancing the most promising lead compounds through further preclinical and clinical development. The continued exploration of this privileged scaffold is certain to yield new and effective therapies for a wide range of human diseases.

References

- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). Google Scholar.

-

Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. (2024). PubMed. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. [Link]

-

Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]

-

Synthesis of thiophene-2-carboxylates 4 a–k. (n.d.). ResearchGate. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). National Institutes of Health. [Link]

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). ResearchGate. [Link]

-

Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. (2024). Royal Society of Chemistry. [Link]

-

A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. (n.d.). PubMed. [Link]

-

Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (n.d.). National Institutes of Health. [Link]

-

Previously prepared thiophene derivative with anti-inflammatory activity. (n.d.). ResearchGate. [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. (n.d.). International Journal of Pharmaceutical Research and Applications. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). National Institutes of Health. [Link]

- Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.).

-

A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. [Link]

-

Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis Online. [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (n.d.). MDPI. [Link]

-

Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

-

Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. (n.d.). PubMed Central. [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. jpsbr.org [jpsbr.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Unassuming Workhorse: A Technical Guide to Methyl 4-methylthiophene-2-carboxylate in Synthetic Chemistry

For the discerning organic chemist, the true value of a building block lies not in its complexity, but in its versatility and reliability. Methyl 4-methylthiophene-2-carboxylate, a seemingly simple substituted thiophene, is a testament to this principle. While often overshadowed by its more decorated amino-substituted cousin, this robust intermediate offers a unique combination of steric and electronic properties that make it a valuable tool in the synthesis of complex molecular architectures, from novel materials to potential therapeutic agents. This guide provides an in-depth exploration of this compound, offering not just protocols, but the strategic thinking behind its application in modern organic synthesis.

Foundational Knowledge: Understanding the Molecule

This compound (CAS No: 28686-90-0) is a bifunctional molecule featuring a thiophene ring substituted with a methyl group at the 4-position and a methyl ester at the 2-position.[1] This arrangement of substituents is key to its synthetic utility. The electron-donating methyl group and the electron-withdrawing methyl ester create a specific electronic environment within the thiophene ring, influencing its reactivity in subsequent transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S | PubChem[1] |

| Molecular Weight | 156.20 g/mol | PubChem[1] |

| Boiling Point | 84-85 °C at 2 Torr | |

| CAS Number | 28686-90-0 | [1] |

The Art of Arrival: Synthesis of this compound

The synthesis of this key intermediate can be approached from a few strategic standpoints, primarily revolving around the construction of the thiophene ring or the functionalization of a pre-existing one.

Constructive Approaches: Building the Thiophene Ring

While the celebrated Gewald reaction is a powerhouse for the synthesis of 2-aminothiophenes, it is not a direct route to the non-aminated title compound. A more tailored approach is required. One plausible, albeit less direct, route involves the synthesis of the corresponding carboxylic acid, 4-methylthiophene-2-carboxylic acid, followed by esterification.

A notable method for the synthesis of related thiophene-2-carboxylic acids involves the reaction of a thiophene derivative with a CCl₄–CH₃OH catalyst system. While a specific protocol for the 4-methyl derivative is not detailed, the general procedure provides a strong starting point for experimental design.

Functionalization of a Pre-existing Thiophene Ring

A more common and often more practical approach is the functionalization of a readily available 3-methylthiophene precursor. This strategy leverages the directing effects of the methyl group to install the carboxylate functionality at the desired 2-position.

Workflow: Synthesis via Functionalization of 3-Methylthiophene

Caption: A potential synthetic route to the target molecule.

This approach often involves a metallation or Grignard formation at the 2-position of 3-methylthiophene, followed by quenching with carbon dioxide to yield the carboxylic acid.[2] Subsequent esterification with methanol under acidic conditions provides the desired product.[3][4][5]

Experimental Protocol: Esterification of 4-Methylthiophene-2-carboxylic acid (Representative)

-

To a solution of 4-methylthiophene-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

The Reactive Core: Harnessing the Synthetic Potential

The true utility of this compound lies in its predictable reactivity, which can be dissected into two main domains: reactions of the thiophene ring and transformations of the methyl ester functionality.

The Thiophene Arena: Electrophilic Aromatic Substitution

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions on this compound is governed by the interplay of the directing effects of the two substituents. The methyl group is an activating, ortho-para director, while the methyl ester is a deactivating, meta director. In this case, the C5 position is the most activated and sterically accessible site for electrophilic attack.

Diagram: Regioselectivity of Electrophilic Substitution

Caption: Predicted outcome of electrophilic substitution.

Representative Electrophilic Substitution Reactions:

-

Acylation: Friedel-Crafts acylation, for instance with an acyl chloride in the presence of a Lewis acid like aluminum chloride, is expected to introduce an acyl group at the C5 position.[6][7][8]

-

Formylation: Vilsmeier-Haack or Rieche formylation conditions can be employed to install a formyl group at the C5 position, a valuable handle for further synthetic manipulations.[9]

-

Alkylation and Alkenylation: Nickel-catalyzed C-H alkylation and alkenylation of thiophene-2-carboxaldehydes (after suitable protection of the aldehyde) at the C5 position has been demonstrated, suggesting a similar reactivity profile for the corresponding methyl ester.[10]

The Ester Handle: Functional Group Interconversions

The methyl ester at the 2-position provides a versatile entry point for a variety of functional group transformations.

-

Hydrolysis: Saponification with a base such as sodium hydroxide, followed by acidic workup, will yield the corresponding carboxylic acid, 4-methylthiophene-2-carboxylic acid.[2] This is a crucial step for subsequent amide bond formations or other carboxylic acid-specific reactions.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-methylthiophen-2-yl)methanol, using strong reducing agents like lithium aluminum hydride. This opens up avenues for the synthesis of ethers, halides, and other alcohol-derived functionalities.

-

Amidation: Direct conversion to amides can be achieved by reaction with amines, often at elevated temperatures or with the aid of a catalyst.

-

Hydrazinolysis: Reaction with hydrazine hydrate can convert the methyl ester into the corresponding carbohydrazide, a key intermediate for the synthesis of various heterocyclic systems.[11]

A Building Block in Action: Applications in Synthesis

While specific, high-profile applications of this compound are not as extensively documented as for its 3-amino counterpart (a key intermediate in the synthesis of the local anesthetic articaine), its potential as a versatile building block is clear.[12][13] Its structural motifs are found in a range of biologically active molecules and materials.

The strategic placement of the methyl and ester groups allows for the controlled, stepwise introduction of further functionality. For instance, the carboxylic acid derived from its hydrolysis can be coupled with various amines to generate libraries of amides for biological screening. The C5 position, being activated towards electrophilic substitution, allows for the introduction of aryl or other groups, leading to the construction of complex, multi-ring systems. For example, direct arylation at the C5 position of the related methyl 3-amino-4-methylthiophene-2-carboxylate has been reported, suggesting a similar potential for the non-aminated analogue.[14]

Conclusion: A Tool for the Inventive Chemist

This compound is a prime example of a chemical building block whose value is realized through the ingenuity of the synthetic chemist. Its straightforward, yet strategically functionalized, structure provides a reliable platform for the construction of more complex and potentially valuable molecules. This guide has aimed to provide not only a summary of its known properties and reactions but also to inspire its creative application in the design and execution of novel synthetic strategies. As the demand for new materials and therapeutics continues to grow, the role of such fundamental building blocks in enabling discovery will undoubtedly remain paramount.

References

-

Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]

-

Eastfine Chemical. (2026, January 6). The Importance of Chemical Intermediates in Custom Synthesis Projects. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]

- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. Retrieved from [Link]

-